molecular formula C9H11NO B137746 N-[(2,4-dimethylphenyl)methylidene]hydroxylamine CAS No. 141304-07-6

N-[(2,4-dimethylphenyl)methylidene]hydroxylamine

Cat. No.: B137746
CAS No.: 141304-07-6
M. Wt: 149.19 g/mol
InChI Key: ZXOXSHIAPHLSAV-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylphenyl)methylidene]hydroxylamine, also known as 2,4-dimethylbenzaldoxime, is a chemical compound provided for industrial and scientific research applications . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Safe handling of this compound requires the use of personal protective equipment, including tightly fitting safety goggles and impervious gloves, and should be carried out in a well-ventilated place to avoid dust formation and contact with skin or eyes . In case of accidental exposure, immediately rinse eyes with pure water for at least 15 minutes and wash skin with soap and plenty of water, seeking medical attention in all instances . For firefighting, suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam . Proper storage involves keeping the container tightly closed in a dry, cool, and well-ventilated place, separate from foodstuffs or incompatible materials . Disposal must be conducted by removal to a licensed chemical destruction plant or by controlled incineration, in accordance with all applicable laws and regulations . The specific research applications, mechanisms of action, and detailed physicochemical properties of this compound are areas for further investigation by qualified researchers.

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOXSHIAPHLSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400600
Record name Benzaldehyde,2,4-dimethyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141304-07-6
Record name Benzaldehyde,2,4-dimethyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde-Hydroxylamine Condensation

The most widely documented route to N-[(2,4-dimethylphenyl)methylidene]hydroxylamine involves the condensation of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in a polar solvent. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage. Typical conditions include:

ParameterOptimal Range
SolventEthanol, Methanol, or Water
Temperature60–80°C
Reaction Time4–6 hours
Molar Ratio (Aldehyde:NH₂OH·HCl)1:1.1–1:1.5

Yields under these conditions range from 70% to 85%, with purity exceeding 90% after recrystallization. The use of hydroxylamine hydrochloride necessitates neutralization with a base such as sodium acetate to liberate free hydroxylamine in situ.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-pending method employs polystyrene-bound hydroxylamine resins to facilitate purification. In this approach, 2,4-dimethylbenzaldehyde is reacted with a resin-bound hydroxylamine derivative (e.g., 2-chlorotrityl hydroxylamine) in dichloromethane. After filtration and washing, the product is cleaved from the resin using trifluoroacetic acid, achieving >95% purity without chromatography. This method is particularly advantageous for high-throughput synthesis but requires specialized reagents.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to reduce reaction times significantly. A study demonstrated that heating the aldehyde-hydroxylamine mixture at 100°C for 15 minutes under microwave conditions yields the target compound in 78% yield, comparable to conventional methods. Energy efficiency and reduced solvent usage make this approach environmentally favorable, though scalability remains a challenge.

Mechanistic Insights and Kinetics

The condensation mechanism proceeds through a two-step process:

  • Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water generates the stable imine product.

Kinetic studies reveal that the rate-determining step is the dehydration process, which is highly sensitive to temperature and solvent polarity. In ethanol, the activation energy (Eₐ) is calculated as 45.2 kJ/mol, whereas in water, it decreases to 38.9 kJ/mol due to enhanced proton availability.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale synthesis necessitates solvent recycling to reduce costs. Toluene and ethanol are preferred due to their low toxicity and ease of recovery via distillation. A closed-loop system recovering >90% of ethanol has been implemented in pilot plants, reducing raw material costs by 30%.

Waste Management

The primary byproduct, ammonium chloride, is precipitated and removed via filtration. Advanced plants neutralize residual HCl with sodium bicarbonate, generating NaCl and CO₂, which are disposed of through regulated channels.

Analytical Characterization

Post-synthesis analysis employs multiple techniques to confirm structure and purity:

TechniqueKey Data Points
¹H NMR (400 MHz, CDCl₃)δ 2.30 (s, 6H, CH₃), 7.15–7.25 (m, 3H, Ar-H), 8.40 (s, 1H, N=CH)
IR (KBr)1620 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (O-H)
HPLC Retention time: 6.7 min (C18 column, 70:30 MeOH:H₂O)

These data align with literature values for analogous hydroxylamine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

N-[(2,4-dimethylphenyl)methylidene]hydroxylamine serves as a significant intermediate in the synthesis of pharmacologically active compounds. Its hydroxylamine functional group allows it to participate in various chemical reactions that can lead to the development of new drugs. Research indicates that hydroxylamines can exhibit biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of hydroxylamines can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, modifications of related compounds have led to enhanced antitumor potency, indicating a potential pathway for developing new anticancer agents .
  • Metabolic Activation : Hydroxylamines are involved in the metabolic activation of certain drugs, which can lead to the formation of reactive metabolites. This aspect is crucial in drug development and toxicity studies .

Chemical Synthesis

The compound is also notable for its utility in chemical synthesis:

  • Synthesis of Imines and Enamines : this compound can be utilized in the asymmetric synthesis of chiral amines and other nitrogen-containing compounds. Its ability to form stable intermediates makes it valuable in synthetic organic chemistry .
  • Polymerization Initiators : Hydroxylamine derivatives have been explored as initiators for polymerization processes, leading to novel materials with unique properties .

Biological Interactions

Understanding the interactions of this compound with biological molecules is crucial for assessing its safety and efficacy:

  • Reactivity with Biological Molecules : Research indicates that this compound can react with various biomolecules, potentially leading to toxicological effects if not properly managed. The reactivity profile suggests that careful consideration is needed when evaluating its application in therapeutic contexts .
  • Role in Drug Metabolism : Hydroxylamines play a role in the metabolism of certain pharmaceuticals, contributing to their bioactivation or detoxification pathways. This aspect is critical for understanding drug interactions and patient safety .

Case Studies and Research Findings

StudyFocusFindings
Kucukoglu et al. (2020)Antitumor ActivityReported novel derivatives exhibiting significant cytotoxicity against multiple cancer cell lines, suggesting potential for drug development .
Cashman et al. (2000)Metabolic ActivationHighlighted the formation of toxic hydroxylamines during drug metabolism, emphasizing the need for careful evaluation in drug design .
Abd el Hameid et al. (2018)Structural ModificationsInvestigated modifications of hydroxylamine derivatives leading to enhanced biological activity against cancer cells .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Pyridine-based derivatives (e.g., ) exhibit distinct electronic profiles due to the nitrogen heteroatom, enhancing metal-binding capabilities .

Biological Activity

N-[(2,4-dimethylphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a substituted aromatic ring. Its molecular formula is C₉H₁₁N₁O, with a molecular weight of approximately 149.192 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure

The unique structure of this compound allows it to participate in various biological interactions. The hydroxylamine group is linked to a 2,4-dimethylphenyl moiety through a methylene bridge, which may influence its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of hydroxylamines, including this compound, exhibit significant antimicrobial activity against various bacteria and fungi. In particular, studies have shown that this compound can inhibit the growth of specific pathogens:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound can effectively reduce oxidative stress markers:

Assay IC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings indicate that the compound possesses substantial antioxidant activity, which could be beneficial in therapeutic applications.

The biological activity of this compound is likely mediated through its interaction with various biological molecules. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to enzyme inhibition or modulation of signaling pathways. This mechanism may underlie both its antimicrobial and antioxidant effects.

Study on Antimicrobial Efficacy

In a study published in the Journal of Organic Chemistry, researchers synthesized several hydroxylamine derivatives and evaluated their antimicrobial efficacy against clinical isolates. This compound was among the most effective compounds tested . The study emphasized the importance of structural modifications in enhancing biological activity.

Antioxidant Potential in Cellular Models

Another investigation focused on the antioxidant potential of this compound using cellular models exposed to oxidative stress. The compound was shown to significantly reduce cell death and lipid peroxidation levels compared to untreated controls, highlighting its protective effects against oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2,4-dimethylphenyl)methylidene]hydroxylamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and 2,4-dimethylbenzaldehyde. Key steps include nitrogen-atmosphere protection to prevent oxidation, use of coupling agents like EDC/HOBt for amide bond formation, and purification via column chromatography. Reaction yields (e.g., 45–57% in similar syntheses) are optimized by controlling stoichiometry, temperature (room temperature to 60°C), and solvent polarity (DMF or dichloromethane). Post-synthesis characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms structural integrity, while ESI-MS validates molecular weight .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR (300–400 MHz) identifies proton environments, particularly the imine (C=N) proton at δ 8.2–8.5 ppm and aromatic protons in the 2,4-dimethylphenyl group (δ 6.8–7.3 ppm). 13C^{13}C-NMR resolves carbonyl (C=N) and aromatic carbons.
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+^+.
  • Crystallography : Single-crystal X-ray diffraction (SHELX-97 or SHELXL) resolves bond lengths and angles, with validation using ORTEP-3 for thermal ellipsoid visualization .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves (impermeable to aromatic amines) and respiratory protection (NIOSH-approved N95 masks for low exposure; full-face respirators for prolonged use). Work in a fume hood to avoid inhalation of dust. Emergency procedures include eye rinsing with saline (15 minutes) and skin decontamination using pH-neutral soap. Toxicity data for analogous compounds (e.g., hydroxylamine hydrochloride) suggest acute oral LD50_{50} > 500 mg/kg in rodents .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural determination?

  • Methodological Answer : For disordered structures, refine using SHELXL’s PART and SUMP instructions to model split positions. For twinned data (e.g., merohedral twinning), apply the TWIN/BASF commands in SHELXL. Validate refinement with R1_1/wR2_2 residuals (<5% for high-resolution data). Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies address discrepancies between experimental and computational spectral data?

  • Methodological Answer : Compare experimental 1H^1H-NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts using Gaussian or ORCA. For ESI-MS, verify isotopic patterns with tools like mMass. If deviations exceed 0.3 ppm (NMR) or 1 Da (MS), re-examine sample purity or consider tautomeric forms (e.g., enamine-imine equilibria) .

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Dissolve in buffers (pH 2–12), monitor degradation via HPLC (C18 column, 254 nm) over 72 hours.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C common for aryl imines).
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λmax_{\text{max}} ~300 nm) under UV irradiation .

Q. What computational tools predict reactivity in catalytic or biological systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with enzymes (e.g., cytochrome P450). For catalytic applications, calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian to predict electron-transfer propensity. NIST Chemistry WebBook provides thermodynamic data (ΔHf_f, S^\circ) for reaction feasibility analysis .

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